An In-depth Technical Guide to 2-(Piperidin-4-yl)pyridine Hydrochloride
An In-depth Technical Guide to 2-(Piperidin-4-yl)pyridine Hydrochloride
Introduction: The Strategic Importance of the 2-(Piperidin-4-yl)pyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery. Among these, heterocyclic compounds reign supreme, with piperidine and pyridine rings being particularly prominent fixtures in a multitude of approved therapeutic agents.[1] The compound 2-(Piperidin-4-yl)pyridine, and its hydrochloride salt, represents a confluence of these two privileged structures. This guide provides an in-depth technical overview of the chemical and physical properties of 2-(Piperidin-4-yl)pyridine hydrochloride (CAS No: 216688-64-1), offering insights for researchers, scientists, and drug development professionals who seek to leverage its unique characteristics. The inherent properties of this molecule—its structural rigidity, basic nitrogen centers, and potential for diverse functionalization—make it a valuable building block for developing novel therapeutics, particularly those targeting the central nervous system and inflammatory pathways.[2][3]
Part 1: Core Chemical Identity and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the identity and key physicochemical data for 2-(Piperidin-4-yl)pyridine hydrochloride.
Molecular Structure and Identification
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Chemical Name: 2-(Piperidin-4-yl)pyridine hydrochloride
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Synonyms: 2-(4-Piperidinyl)pyridine hydrochloride[4]
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Molecular Formula: C₁₀H₁₅ClN₂[4]
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Molecular Weight: 198.69 g/mol [4]
Physicochemical Properties
The hydrochloride salt form is typically employed to enhance solubility and stability for research and pharmaceutical applications. The data presented below has been compiled from various chemical suppliers and databases.
| Property | Value | Source / Comment |
| Appearance | White to off-white solid/powder | General observation for similar compounds. |
| Melting Point | 228-235 °C | Data for the analogous 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride.[7] Specific data for the title compound is not readily available and may vary. |
| Solubility | Soluble in water, ethanol, chloroform. | Based on properties of pyridine hydrochloride.[8] The hydrochloride form enhances aqueous solubility. |
| pKa | Not experimentally determined. | Estimated pKa values would be ~5-6 for the pyridine nitrogen and ~10-11 for the piperidine nitrogen, subject to environmental factors. |
| Storage | 2-8 °C, Inert atmosphere, Keep in dark place. | [6] |
Part 2: Spectroscopic Signature
Characterization of 2-(Piperidin-4-yl)pyridine hydrochloride relies heavily on spectroscopic methods. The following sections detail the expected spectral features, providing a baseline for analytical confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The hydrochloride form influences the chemical shifts, particularly for protons adjacent to the nitrogen atoms.
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¹H NMR: The spectrum is characterized by two main regions: the aromatic region for the pyridine protons and the aliphatic region for the piperidine protons.
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Pyridine Protons (δ 7.0 - 9.0 ppm): Expect four distinct signals in the aromatic region. Due to the electron-withdrawing effect of the protonated nitrogen atom, these protons will be shifted downfield compared to the free base.[9] The proton at the C6 position (adjacent to the nitrogen) will likely be the most deshielded.
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Piperidine Protons (δ 1.5 - 4.0 ppm): The piperidine ring protons will appear as a series of multiplets in the aliphatic region. Protons on carbons adjacent to the nitrogen (C2' and C6') will be deshielded. The proton on the methine carbon (C4') will also show a distinct chemical shift. The presence of the hydrochloride will cause the N-H proton to appear as a broad signal, which may exchange with D₂O.
-
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¹³C NMR:
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Pyridine Carbons (δ 120 - 160 ppm): Five signals are expected. The carbon attached to the piperidine ring (C2) and the carbon adjacent to the nitrogen (C6) will have characteristic shifts.
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Piperidine Carbons (δ 25 - 60 ppm): Four signals are expected for the piperidine ring carbons.
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Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
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N-H Stretching: A broad absorption band is expected in the 2400-3200 cm⁻¹ region, characteristic of the ammonium (NH₂⁺) and pyridinium (N⁺-H) salts.
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C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
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C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
Part 3: Synthesis and Reactivity
The synthesis of 2-(Piperidin-4-yl)pyridine is a critical aspect for its use as a building block. Several synthetic strategies can be employed.
General Synthesis Pathway
A common and effective method involves the chemical or catalytic reduction of a precursor, such as 2-(pyridin-4-yl)pyridine, where one of the pyridine rings is selectively hydrogenated to form the piperidine ring. Another versatile approach is reductive amination, which involves reacting a piperidone derivative with a pyridine-containing amine or vice-versa.[10]
Chemical Reactivity
The reactivity of 2-(Piperidin-4-yl)pyridine is dictated by its two nitrogen-containing rings.
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Piperidine Ring: The secondary amine is nucleophilic and can be readily N-alkylated, N-acylated, or used in other coupling reactions to introduce a wide variety of substituents. This is the most common site for derivatization in drug discovery projects.
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Pyridine Ring: The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, it can undergo nucleophilic aromatic substitution, particularly if activating groups are present. The nitrogen atom is basic and is the site of protonation to form the hydrochloride salt.
Part 4: Applications in Drug Discovery and Research
The 2-(Piperidin-4-yl)pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its utility stems from the combination of a basic piperidine nitrogen, which can form crucial salt-bridge interactions with biological targets, and a versatile pyridine ring that can be modified to tune electronic properties and vectorially explore binding pockets.
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Anti-inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a related scaffold, have been synthesized and shown to possess potent anti-inflammatory activity by inhibiting NO and TNF-α production.[3]
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Central Nervous System (CNS) Agents: The ability of piperidine and pyridine structures to cross the blood-brain barrier makes this scaffold highly valuable for developing drugs targeting neurological disorders.[2] Fluorinated derivatives, for example, are explored for their potential to modulate neurotransmitter systems.[6]
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Antifungal Agents: Hybrid molecules combining the piperidine moiety with isoquinoline structures have been synthesized and evaluated for their antimycotic potency against various yeast and mold species.[10]
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-(Piperidin-4-yl)pyridine hydrochloride is essential for ensuring laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
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Skin Irritation: Causes skin irritation.
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Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
This chemical is for research and development use only.
Recommended Handling and Storage
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] The compound is hygroscopic and should be stored under an inert atmosphere.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Part 6: Experimental Protocol: Purity Determination by HPLC
This protocol provides a self-validating system for determining the purity of a batch of 2-(Piperidin-4-yl)pyridine hydrochloride, based on standard pharmaceutical analysis principles.
Objective: To quantify the purity of 2-(Piperidin-4-yl)pyridine hydrochloride and identify any impurities using High-Performance Liquid Chromatography (HPLC) with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Reference standard of 2-(Piperidin-4-yl)pyridine hydrochloride (purity ≥99.5%).
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Acetonitrile (HPLC grade).
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Water (HPLC grade).
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Formic acid (ACS grade).
-
Volumetric flasks, pipettes, and autosampler vials.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Causality: The formic acid is used to acidify the mobile phase, ensuring that the basic nitrogen atoms on the analyte are consistently protonated. This leads to sharp, symmetrical peak shapes and reproducible retention times.
-
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Validation: The use of a certified reference standard is critical for accurate quantification and peak identification.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
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Detection Wavelength: 254 nm (or a wavelength determined by UV scan to be λₘₐₓ).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
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Causality: A gradient elution is used to ensure that impurities with a wide range of polarities are effectively separated and eluted from the column within a reasonable run time.
-
-
Analysis and Data Processing:
-
Inject a blank (50:50 mobile phase) to establish the baseline.
-
Inject the standard solution five times to establish system suitability (RSD of peak area <2.0%).
-
Inject the sample solution in duplicate.
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Identify the main peak in the sample chromatogram by comparing its retention time to that of the reference standard.
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Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
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References
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Kaufmann, D., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]
- Google Patents. (2011). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Krasavin, M. (2022).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
Chemchart. (n.d.). 4-(piperidin-4-yl)pyridine (581-45-3). Retrieved from [Link]
- Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
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